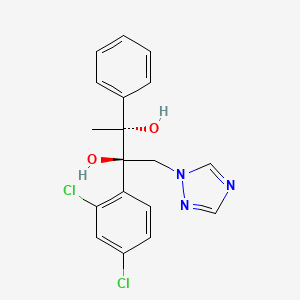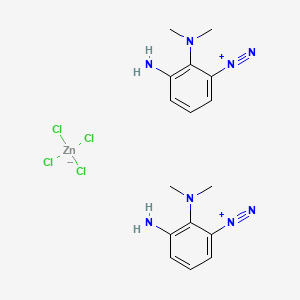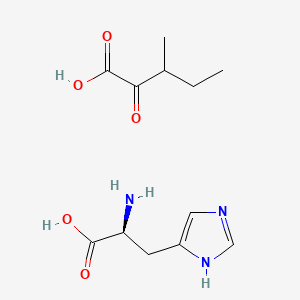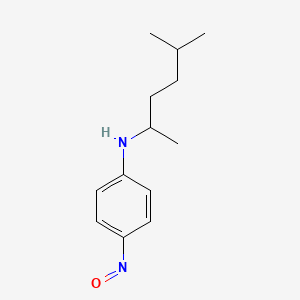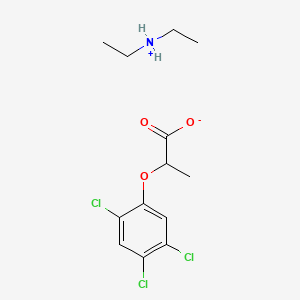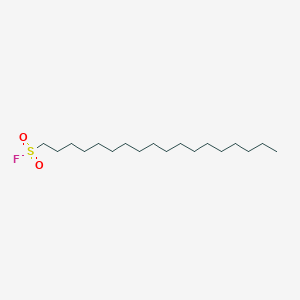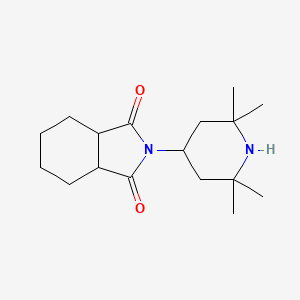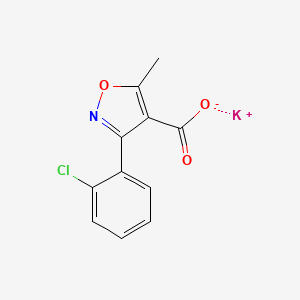
4-(3-Methylcyclohexyl) hydrogen 2-octadecenylsuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-甲基环己基)氢2-十八碳烯基琥珀酸酯是一种化学化合物,其分子式为C29H52O4,分子量为464.7 g/mol。它以其独特的结构而闻名,该结构包括一个环己基和一个长链烯基。由于其独特的化学性质,这种化合物在各种科学和工业应用中都有应用。
准备方法
化学反应分析
反应类型
4-(3-甲基环己基)氢2-十八碳烯基琥珀酸酯会经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将烯基转化为烷基。
取代: 酯基可以发生亲核取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 和氢气 (H2) 之类的还原剂,在钯催化剂的存在下。
取代: 胺和醇等亲核试剂可以在碱性条件下使用以促进取代反应。
主要形成的产物
氧化: 形成酮和羧酸。
还原: 形成烷基衍生物。
取代: 形成酰胺、酯和其他衍生物。
科学研究应用
作用机制
4-(3-甲基环己基)氢2-十八碳烯基琥珀酸酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的酯基可以发生水解,释放与细胞成分相互作用的活性代谢物。这些相互作用可以调节各种生化途径,从而导致观察到的生物学效应。
相似化合物的比较
属性
CAS 编号 |
94247-55-9 |
|---|---|
分子式 |
C29H52O4 |
分子量 |
464.7 g/mol |
IUPAC 名称 |
(E)-2-[2-(3-methylcyclohexyl)oxy-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C29H52O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29(31)32)24-28(30)33-27-22-19-20-25(2)23-27/h17-18,25-27H,3-16,19-24H2,1-2H3,(H,31,32)/b18-17+ |
InChI 键 |
GTHLUNAAZNFADC-ISLYRVAYSA-N |
手性 SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OC1CCCC(C1)C)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OC1CCCC(C1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



